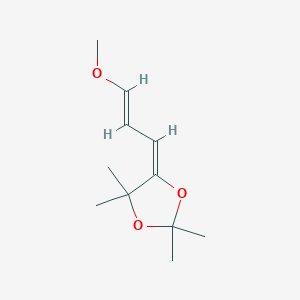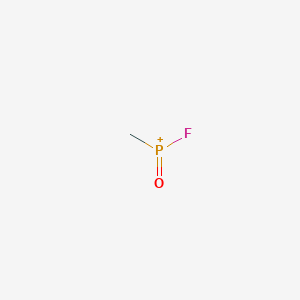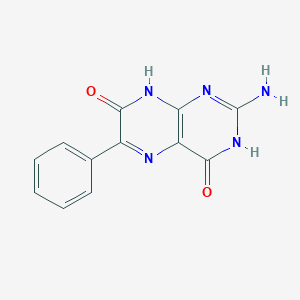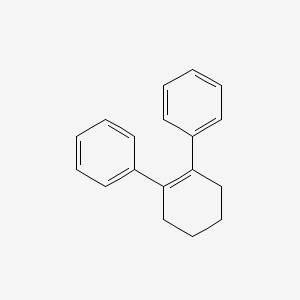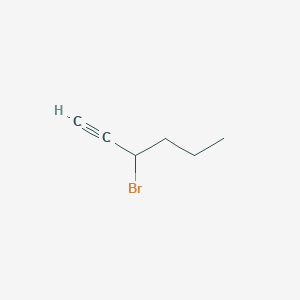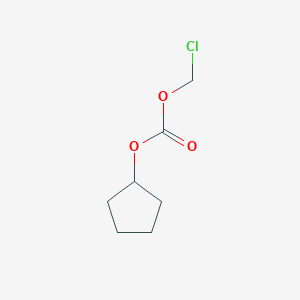
butyl prop-2-enoate;2-ethylhexyl prop-2-enoate;ethyl prop-2-enoate;N-(hydroxymethyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenoic acid, butyl ester, polymer with 2-ethylhexyl 2-propenoate, ethyl 2-propenoate, and N-(hydroxymethyl)-2-propenamide is a complex polymeric compound. This compound is synthesized through the polymerization of its monomeric components, resulting in a material with unique properties and applications in various fields such as chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this polymer involves the polymerization of 2-propenoic acid, butyl ester, 2-ethylhexyl 2-propenoate, ethyl 2-propenoate, and N-(hydroxymethyl)-2-propenamide. The polymerization process typically involves free radical polymerization, which is initiated by a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. The reaction is carried out in a suitable solvent, such as toluene or ethyl acetate, under controlled temperature conditions to ensure the desired molecular weight and polymer properties.
Industrial Production Methods
In industrial settings, the production of this polymer is often carried out in large-scale reactors with precise control over reaction parameters. The monomers are fed into the reactor along with the initiator and solvent. The reaction mixture is then heated to the required temperature to initiate polymerization. The polymerization process is monitored to ensure consistent product quality, and the resulting polymer is purified and processed into the desired form for various applications.
Chemical Reactions Analysis
Types of Reactions
The polymer can undergo various chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the polymer’s functional groups, altering its properties.
Substitution: The polymer can undergo substitution reactions where functional groups are replaced with other groups, modifying its chemical structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various reagents, depending on the desired substitution, can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
2-Propenoic acid, butyl ester, polymer with 2-ethylhexyl 2-propenoate, ethyl 2-propenoate, and N-(hydroxymethyl)-2-propenamide has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of other complex polymers and materials.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Utilized in the formulation of hydrogels and other materials for tissue engineering and regenerative medicine.
Industry: Applied in the production of adhesives, coatings, and sealants due to its excellent adhesive properties and chemical resistance.
Mechanism of Action
The mechanism of action of this polymer involves its interaction with various molecular targets and pathways. The polymer’s functional groups can interact with biological molecules, leading to specific biological effects. For example, in drug delivery systems, the polymer can encapsulate drugs and release them in a controlled manner, targeting specific tissues or cells.
Comparison with Similar Compounds
Similar Compounds
Polyacrylic acid: A simpler polymer with similar properties but different applications.
Poly(methyl methacrylate): Another acrylic polymer with distinct mechanical and optical properties.
Poly(2-ethylhexyl acrylate): A related polymer with similar monomeric components but different properties.
Uniqueness
The uniqueness of 2-propenoic acid, butyl ester, polymer with 2-ethylhexyl 2-propenoate, ethyl 2-propenoate, and N-(hydroxymethyl)-2-propenamide lies in its combination of monomeric components, which impart specific properties such as flexibility, chemical resistance, and biocompatibility. This makes it suitable for a wide range of applications that other similar polymers may not be able to fulfill.
Properties
CAS No. |
42815-42-9 |
|---|---|
Molecular Formula |
C27H47NO8 |
Molecular Weight |
513.7 g/mol |
IUPAC Name |
butyl prop-2-enoate;2-ethylhexyl prop-2-enoate;ethyl prop-2-enoate;N-(hydroxymethyl)prop-2-enamide |
InChI |
InChI=1S/C11H20O2.C7H12O2.C5H8O2.C4H7NO2/c1-4-7-8-10(5-2)9-13-11(12)6-3;1-3-5-6-9-7(8)4-2;1-3-5(6)7-4-2;1-2-4(7)5-3-6/h6,10H,3-5,7-9H2,1-2H3;4H,2-3,5-6H2,1H3;3H,1,4H2,2H3;2,6H,1,3H2,(H,5,7) |
InChI Key |
WKCMHSRJAGYGNK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COC(=O)C=C.CCCCOC(=O)C=C.CCOC(=O)C=C.C=CC(=O)NCO |
Related CAS |
42815-42-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


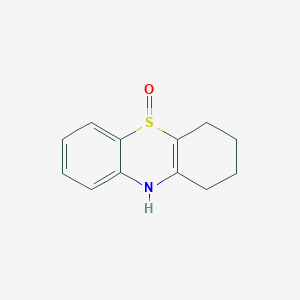

![Spiro[4.5]dec-6-ene-1,8-dione](/img/structure/B14661904.png)
